molecular formula C11H11NO3 B3253436 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one CAS No. 223668-09-5

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one

Cat. No.: B3253436
CAS No.: 223668-09-5
M. Wt: 205.21 g/mol
InChI Key: DYEJJCQLQRUPRP-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone derivatives.

    Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale cyclization reactions under controlled conditions. The choice of solvents, catalysts, and reaction temperatures is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    6-Methoxyquinoline: Used in organic synthesis and as a building block for pharmaceuticals.

    1-Methylquinolin-2(1H)-one: Studied for its potential therapeutic applications.

Uniqueness

4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

4-hydroxy-6-methoxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-4-3-7(15-2)5-8(9)10(13)6-11(12)14/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEJJCQLQRUPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N-methyl-p-anisidine (2.8 g, 20 mmol) and malonic acid (4.3 g, 40 mmol) was added POC13 (17 mL). After heating at 90° C. for 1.5 hr, the reaction mixture was poured over ice and basified with 6N NaOH to a pH of 14. The solution was then filtered and the filtrate was acidified with 6N HCl to pH 3. The precipitate was filtered and dried to afford a brown solid (1.8 g, 50%). 1H NMR (300 MHz, MeODd4) 8 3.65 (3H, s), 3.86 (3H, s), 5.97 (1H, s), 7.28 (1H, dd, J=2.8, 9.3 Hz), 7.49 (2H, d, J=9.3 Hz).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
POC13
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Hydroxy-6-methoxy-1-methylquinolin-2(1H)-one

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